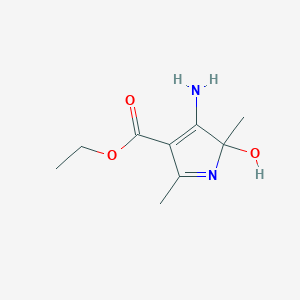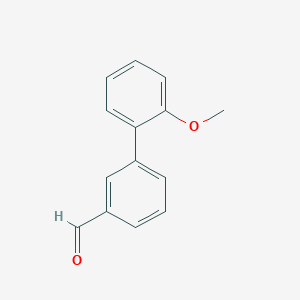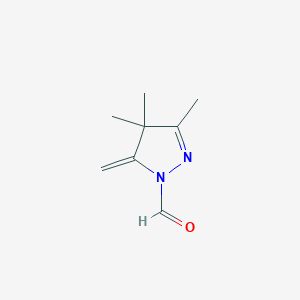
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde, also known as TMP, is a chemical compound that has been widely researched for its potential applications in various fields. It is a pyrazole derivative that has been found to exhibit interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, antifungal, and antibacterial properties. 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been found to exhibit interesting electrochemical properties and has been studied for its potential use in the development of electrochemical sensors.
Mecanismo De Acción
The mechanism of action of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is not yet fully understood. However, it has been proposed that it exhibits its biological effects through the inhibition of certain enzymes and proteins. For example, 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain fungal and bacterial enzymes, leading to its antifungal and antibacterial effects.
Biochemical and Physiological Effects:
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to exhibit antifungal and antibacterial effects by inhibiting the activity of certain enzymes and proteins. In addition, 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde has been found to exhibit interesting electrochemical properties, making it a potential candidate for the development of electrochemical sensors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of interesting biological effects. However, one of the limitations of 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret certain experimental results.
Direcciones Futuras
There are a number of future directions for research on 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde. One area of research could focus on further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Another area of research could focus on developing new synthesis methods for 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde that could improve its yield and solubility. Finally, research could also focus on developing new applications for 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde, such as in the development of new electrochemical sensors or as a potential therapeutic agent for the treatment of inflammatory and infectious diseases.
Métodos De Síntesis
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde can be synthesized through a multistep process involving the reaction of 3,4,4-trimethyl-5-methylpyrazole with various reagents. One of the most common methods involves the reaction of 3,4,4-trimethyl-5-methylpyrazole with ethyl formate in the presence of sodium ethoxide. This reaction produces 3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde with a yield of around 60%. Other methods involve the use of different reagents such as acetic anhydride, acetyl chloride, and benzaldehyde.
Propiedades
Número CAS |
115174-62-4 |
|---|---|
Nombre del producto |
3,4,4-Trimethyl-5-methylidenepyrazole-1-carbaldehyde |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3,4,4-trimethyl-5-methylidenepyrazole-1-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-6-8(3,4)7(2)10(5-11)9-6/h5H,2H2,1,3-4H3 |
Clave InChI |
RBOWIMOFBFYFPU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C=O |
SMILES canónico |
CC1=NN(C(=C)C1(C)C)C=O |
Sinónimos |
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-3,4,4-trimethyl-5-methylene- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



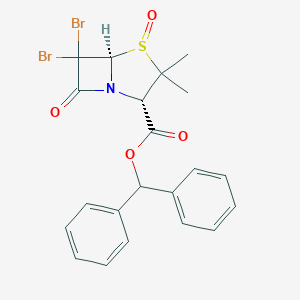
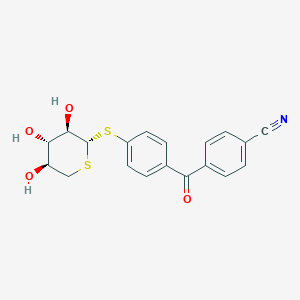
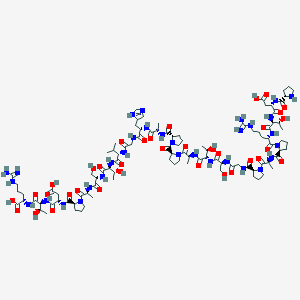

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
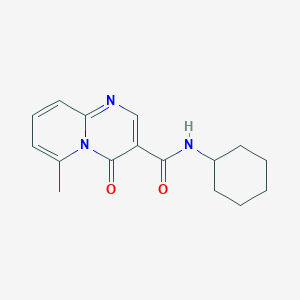
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)



